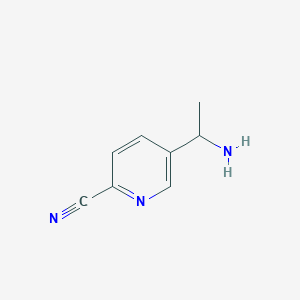

5-(1-Aminoethyl)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

5-(1-aminoethyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-6(10)7-2-3-8(4-9)11-5-7/h2-3,5-6H,10H2,1H3 |

InChI Key |

ZGGVGCJVSCMOAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

Structural, Mechanistic, and Application Divergence: 5-(1-Aminoethyl)picolinonitrile vs. 5-Amino-2-cyanopyridine

Executive Summary

In small-molecule drug discovery, the selection of heterocyclic building blocks dictates the entire synthetic trajectory, physicochemical profile, and target engagement of a lead compound. A frequent point of divergence in kinase inhibitor and GPCR ligand design is the choice between 5-amino-2-cyanopyridine and 5-(1-aminoethyl)picolinonitrile .

While structurally similar—differing only by the insertion of an ethylidene linker (-CH(CH3)-) between the amino group and the pyridine ring—these two molecules exhibit a profound mechanistic dichotomy. This guide deconstructs their electronic environments, details field-proven synthetic protocols, and explores their distinct applications in modern pharmacology[1].

Structural & Physicochemical Profiling

The fundamental difference between these two building blocks lies in their electronic distribution.

In 5-amino-2-cyanopyridine , the nitrogen lone pair of the amino group is fully conjugated with the electron-deficient pyridine ring and further depleted by the strongly electron-withdrawing para-cyano group. This renders the amine exceptionally poor as a nucleophile and highly acidic in its conjugate state.

Conversely, 5-(1-aminoethyl)picolinonitrile features an

Quantitative Data Comparison

| Property | 5-Amino-2-cyanopyridine | 5-(1-Aminoethyl)picolinonitrile |

| CAS Number | 55338-73-3 | 1270361-28-8 (Rac) / 2229029-72-3 (R)[1][2] |

| Molecular Formula | C6H5N3[3] | C8H9N3 |

| Molecular Weight | 119.12 g/mol [3] | 147.18 g/mol |

| Amine Classification | Aromatic (Aniline-like) | Aliphatic (Benzylic-like) |

| Electronic State | Lone pair delocalized into pyridine ring | Lone pair isolated by |

| Nucleophilicity | Extremely Poor | Strong |

| Est. pKa (Conjugate Acid) | ~2.0 (Highly acidic conditions required) | ~8.5 (Typical primary aliphatic amine) |

| Stereochemistry | Achiral | Chiral (1 stereocenter) |

Mechanistic Reactivity & Synthetic Workflows

The electronic isolation versus delocalization dictates entirely different synthetic strategies. You cannot treat 5-amino-2-cyanopyridine with standard peptide coupling reagents (like EDC or HATU) and expect high yields; the amine simply lacks the nucleophilicity to attack the activated ester. Instead, transition-metal catalysis or aggressive deprotonation is required. In contrast, 5-(1-aminoethyl)picolinonitrile readily undergoes standard amidation but requires strict stereochemical control.

Fig 1: Mechanistic divergence and downstream applications of the two pyridine building blocks.

Field-Proven Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.

Protocol A: Buchwald-Hartwig Amidation of 5-Amino-2-cyanopyridine

Use this protocol when coupling the electron-deficient aromatic amine to an aryl halide.

-

Preparation: In an oven-dried Schlenk flask under argon, combine 5-amino-2-cyanopyridine (1.0 eq) and the target aryl bromide (1.1 eq).

-

Catalyst Loading: Add

(0.05 eq) and Xantphos (0.1 eq).-

Causality: Xantphos is explicitly chosen for its large bite angle (111°), which sterically forces the palladium intermediate into a geometry that drastically accelerates the final reductive elimination step—historically the bottleneck for electron-deficient amines.

-

-

Base Addition: Add

(2.0 eq) and suspend in anhydrous 1,4-dioxane (0.2 M).-

Causality: A mild inorganic base like

is utilized instead of

-

-

Reaction: Degas via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

-

Validation Check: Analyze an aliquot via LC-MS. The disappearance of the aryl bromide peak and the emergence of the

product mass validates successful reductive elimination. If the intermediate palladium-amido complex stalls, a mass corresponding to the uncoupled amine will persist, indicating a need for a higher catalyst loading or a different ligand.

Protocol B: Stereoretentive Amide Coupling of (R)-5-(1-Aminoethyl)picolinonitrile

Use this protocol to form an amide bond without racemizing the chiral center.

Fig 2: Stereoretentive amide coupling workflow for 5-(1-aminoethyl)picolinonitrile.

-

Pre-activation: Dissolve the target carboxylic acid (1.0 eq) and (1.1 eq) in anhydrous DMF (0.3 M). Cool to 0°C.

-

Ester Generation: Dropwise, add DIPEA (2.5 eq). Stir for 15 minutes at 0°C.

-

Causality: Pre-activation at 0°C forms the highly reactive HOAt ester while suppressing the formation of oxazolone intermediates, which are the primary culprits behind racemization in chiral coupling.

-

-

Nucleophilic Attack: Add (R)-5-(1-aminoethyl)picolinonitrile (1.05 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

-

Validation Check: Perform Chiral SFC (Supercritical Fluid Chromatography) on the crude mixture. The presence of a single enantiomeric peak (>98% ee) validates that the low-temperature HATU activation successfully prevented oxazolone-mediated epimerization.

Applications in Drug Discovery

The structural differences between these compounds dictate their utility in distinct therapeutic areas:

-

Nav1.8 Inhibitors (Pain Management): 5-amino-2-cyanopyridine has been heavily utilized as a core scaffold in the synthesis of voltage-gated sodium channel (Nav1.8) inhibitors. The electron-withdrawing nature of the cyano group modulates the basicity of the adjacent pyridine nitrogen, which is often crucial for optimizing the pharmacokinetic half-life and preventing hERG toxicity[4].

-

RAGE Modulators (Neurodegeneration & Diabetes): Patents detailing quinoline compounds capable of modulating the Receptor for Advanced Glycation Endproducts (RAGE) specifically cite the use of 5-aminopicolinonitrile (5-amino-2-cyanopyridine) in their synthetic pathways to generate potent anti-inflammatory agents[5][6].

-

High-Potency Sweeteners: The pyridine moiety of the high-potency sweetener NC-00637 is directly derived from 5-amino-2-cyanopyridine, where the cyano group serves as a critical hydrogen-bond acceptor[7][8].

-

Kinase Inhibitors: 5-(1-Aminoethyl)picolinonitrile is predominantly favored in targeted oncology. The chiral methyl group projects into specific hydrophobic pockets within the kinase hinge region, drastically improving binding affinity and selectivity over off-target kinases compared to its achiral counterpart.

References

- Google Patents (US11192859B2).Quinoline compounds as modulators of RAGE activity and uses thereof.

- Google Patents (US20220227732A1).Pyridine carboxamide compounds for inhibiting nav1.8.

-

ResearchGate. The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. URL:[Link]

Sources

- 1. 5-(1-AMINOETHYL)PYRIDINE-2-CARBONITRILE | 1270361-28-8 [m.chemicalbook.com]

- 2. 2229029-72-3_CAS号:2229029-72-3_2-(2-Methoxy-3-methylphenyl)-2-methylpropanenitrile - 化源网 [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. US20220227732A1 - Pyridine carboxamide compounds for inhibiting nav1.8 - Google Patents [patents.google.com]

- 5. WO2017184547A1 - Quinoline compounds as modulators of rage activity and uses thereof - Google Patents [patents.google.com]

- 6. US11192859B2 - Quinoline compounds as modulators of RAGE activity and uses thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Chiral 1-(Pyridin-2-yl)ethanamine Scaffolds: Synthetic Pathways and Medicinal Utility

This guide details the medicinal chemistry, asymmetric synthesis, and pharmacological validation of chiral 1-(pyridin-2-yl)ethanamine derivatives.[1]

Executive Summary

The 1-(pyridin-2-yl)ethanamine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenyl-ethylamines while offering superior aqueous solubility and distinct metabolic profiles. Unlike its achiral congener Betahistine (2-[2-(methylamino)ethyl]pyridine), chiral C-methylated derivatives introduce a stereogenic center that critically influences receptor affinity, particularly at Histamine H3 and kinase ATP-binding sites.[1] This guide analyzes the stereochemical activity landscape of this scaffold and provides validated protocols for its enantioselective synthesis.[1]

Structural Analysis & Pharmacophore Logic[1]

The "Methyl Effect" and Chirality

Introducing a methyl group at the benzylic (alpha) position of the ethylamine chain transforms the flexible, achiral betahistine scaffold into a rigidified, chiral 1-(pyridin-2-yl)ethanamine.[1]

-

Conformational Lock: The alpha-methyl group restricts rotation around the C-N bond, reducing the entropic penalty upon binding.[1]

-

Stereoselectivity:

-

(R)-Enantiomers: Often mimic the natural substrate (e.g., histamine) more effectively in GPCR pockets where the amine must align with an aspartate residue (e.g., Asp3.32 in H3 receptors).[1]

-

(S)-Enantiomers: Frequently exhibit reduced affinity or act as "distomers," potentially causing off-target steric clashes.

-

Case Study: Histamine H3 Receptor Agonism

While Betahistine acts as a weak H3 antagonist/inverse agonist, its chiral analog (R)-

Caption: Logical flow demonstrating how the introduction of a chiral center influences receptor binding affinity through steric fitting and electrostatic interactions.

Synthetic Strategies: Accessing Enantiopure Scaffolds[1][2]

High-value pharmaceutical intermediates require >99% enantiomeric excess (ee). Two primary routes are recommended based on scale and cost-efficiency.

Method A: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

This is the preferred method for scalability.[1] It couples a lipase-catalyzed resolution with a metal-catalyzed in situ racemization of the unreacted enantiomer, theoretically allowing 100% yield of the desired enantiomer.[1]

-

Enzyme: Candida antarctica Lipase B (CALB), typically immobilized (e.g., Novozym 435).[1]

-

Racemization Catalyst: Shvo’s catalyst or similar Ruthenium complexes.

-

Acyl Donor: Isopropyl acetate or ethyl acetate.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Best for generating the chiral alcohol precursor, which is then converted to the amine via stereospecific substitution (inversion of configuration).[1]

-

Catalyst: Ru(II)-TsDPEN (Noyori-Ikariya type).

-

Source: Formic acid/Triethylamine azeotrope.

Comparative Workflow Diagram

Caption: Comparison of Dynamic Kinetic Resolution (DKR) and Asymmetric Transfer Hydrogenation (ATH) routes to the target chiral amine.

Experimental Protocols

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolation of (R)-N-(1-(pyridin-2-yl)ethyl)acetamide from racemic amine.

-

Preparation: In a flame-dried flask, dissolve racemic 1-(pyridin-2-yl)ethanamine (10 mmol) in anhydrous toluene (50 mL).

-

Additives: Add ethyl acetate (30 mmol, 3 eq) as the acyl donor and Novozym 435 (200 mg, ~20 mg/mmol substrate).

-

Incubation: Shake the mixture at 30°C and 200 rpm in an orbital shaker.

-

Monitoring: Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column) every 2 hours.

-

Self-Validation Check: The reaction should stop at exactly 50% conversion if no racemization catalyst is present. The product will be the (R)-amide, and the remaining substrate will be the (S)-amine.[1]

-

-

Work-up: Filter off the enzyme beads (can be recycled). Concentrate the filtrate.

-

Purification: Separate the amide and amine via column chromatography (DCM/MeOH gradient).

-

Hydrolysis (Optional): Reflux the (R)-amide in 6M HCl for 4 hours to liberate the free (R)-amine.

Data Summary: Enantiomeric Selectivity

| Substrate | Method | Enzyme/Catalyst | Yield (%) | ee (%) | Configuration |

| 1-(2-Py)ethanamine | Kinetic Resolution | Novozym 435 | 48% | >99% | (R)-Amide |

| 1-(2-Py)ethanamine | DKR | Novozym 435 + Ru-1 | 92% | 97% | (R)-Amide |

| 2-Acetylpyridine | ATH | Ru(II)-TsDPEN | 95% | 96% | (S)-Alcohol |

References

-

Stereoselective Synthesis of Chiral Pyridines: Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of Organic Chemistry. [1]

-

Pharmacological Basis: Histamine H3 receptor ligands: A review. Journal of Medicinal Chemistry.[2]

-

Catalytic Methods: Asymmetric Transfer Hydrogenation of Functionalized Ketones. Accounts of Chemical Research. [1]

-

Betahistine Pharmacology: Effects of betahistine at histamine H3 receptors: mixed inverse agonism/agonism.[3] British Journal of Pharmacology.

-

Chiral Resolution Protocols: Lipase-catalyzed enantioselective acetylation of 1-(2-pyridyl)ethanols. Tetrahedron: Asymmetry.

Sources

Strategic Utilization of Pyridine-2-Carbonitrile Building Blocks in Modern Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles remain the cornerstone of small-molecule drug discovery. Among these, pyridine-2-carbonitrile (and its functionalized derivatives) has emerged as a highly privileged structural motif[1]. The unique electronic interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing nitrile group at the C2 position provides an exceptionally versatile platform for orthogonal functionalization. This whitepaper elucidates the mechanistic rationale behind utilizing pyridine-2-carbonitriles, details their pharmacological applications, and provides field-proven, self-validating synthetic protocols for their integration into drug discovery pipelines.

Mechanistic Rationale: The Pyridine-2-Carbonitrile Scaffold

The strategic placement of a nitrile group adjacent to the pyridine nitrogen (the ortho position) fundamentally alters the electronic landscape of the aromatic system.

-

Enhanced Electrophilicity: The synergistic electron-withdrawing effects of the heteroatom and the cyano group significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes halogenated pyridine-2-carbonitriles highly susceptible to Nucleophilic Aromatic Substitution (

)[2]. -

Orthogonal Reactivity: The nitrile group itself acts as a masked pharmacophore. It can be selectively hydrolyzed to amides, reduced to primary amines (e.g., 5-Aminomethyl-pyridine-2-carbonitrile[3]), or undergo [3+2] cycloadditions with azides to form tetrazoles—a classic carboxylic acid bioisostere.

-

Coordination Chemistry: The proximity of the pyridine nitrogen and the nitrile nitrogen allows these molecules to act as bidentate ligands, which is highly advantageous in the design of metalloenzyme inhibitors or for forming complex molecular architectures like silver(I) dinuclear complexes[2].

Fig 1: Divergent synthetic pathways of pyridine-2-carbonitriles enabling rapid analog generation in drug discovery.

Therapeutic Applications & Biological Efficacy

Pyridine-2-carbonitrile derivatives have demonstrated robust efficacy across diverse therapeutic areas, from oncology to infectious diseases. For instance, the synthesis of 1H-pyridin-2-one derivatives featuring a carbonitrile moiety has led to the discovery of highly potent and selective farnesyltransferase (FTase) inhibitors, which are critical targets in oncology[4].

Furthermore, fused bicyclic systems derived from these building blocks, such as thieno[2,3-b]pyridines, exhibit profound biological activity. Specific derivatives have shown targeted growth inhibitory effects against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines[5]. In the realm of neurology, highly soluble salts like 5-aminomethyl-pyridine-2-carbonitrile dihydrochloride are actively utilized as key intermediates for drugs targeting neurological disorders[3].

Quantitative Pharmacological Profiles

Table 1: Summary of key pyridine-2-carbonitrile derivatives and their validated biological activities.

| Compound Scaffold | Target / Application | Biological Activity / Metric | Ref |

| 4-methyl-6-phenyl-thieno[2,3-b]pyridine-2-carbonitrile | Hepatocellular Carcinoma (HepG-2) & Breast Cancer (MCF-7) | Promising growth inhibitory effect (In vitro) | [5] |

| 1,5-dimethyl-6-oxo-4-aryl-1,6-dihydro-pyridine-2-carbonitrile | Farnesyltransferase (FTase) | Potent cellular activity & good oral bioavailability | [4] |

| 3-amino-6-(pyridin-3-yl)-4-(p-tolyl)thieno[2,3-b]pyridine-2-carbonitrile | Broad-spectrum Antimicrobial | Moderate to high inhibition zones (IZ) | |

| 6-Fluoropyridine-2-carbonitrile | Xanthine Oxidoreductase Inhibitor Precursor | High purity (>97%) API building block | [2] |

Advanced Synthetic Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its reproducibility. The following methodologies are designed as self-validating systems , incorporating in-process checks and mechanistic rationales to ensure high-fidelity synthesis.

Protocol A: Dehydration of Carboxamides to Carbonitriles

Reference standard adapted from patent literature for the synthesis of 5-chloro-3-ethylsulfanyl-pyridine-2-carbonitrile[6].

Fig 2: Standardized workflow for the low-temperature dehydration of pyridine-2-carboxamides.

Step-by-Step Methodology:

-

Preparation: To a dry, argon-purged round-bottom flask, add 5-chloro-3-ethylsulfanyl-pyridine-2-carboxamide (1.0 eq) and Triethylamine (

, 2.5 eq) in anhydrous Tetrahydrofuran (THF)[6].-

Causality: Anhydrous THF prevents the premature hydrolysis of the dehydrating agent.

acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct, preventing the protonation of the pyridine nitrogen which would stall the reaction. -

Self-Validation Checkpoint: Karl Fischer titration of the THF must show moisture <50 ppm.

-

-

Reagent Addition: Cool the mixture to <5 °C using an ice-water bath. Add Trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise over 15 minutes[6].

-

Causality: TFAA is a mild, highly effective dehydrating agent. The strict temperature control (<5 °C) suppresses exothermic runaway and prevents the formation of dark, polymeric degradation products common with electron-rich heteroaromatics.

-

-

Reaction Monitoring: Stir the reaction for 2 hours while allowing it to slowly warm to room temperature.

-

Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) or LC-MS. The reaction is complete when the amide N-H stretch (~3200-3400

) disappears via in-process FT-IR, replaced by a sharp nitrile C≡N stretch (~2230

-

-

Workup & Isolation: Quench the reaction with ice-cold saturated aqueous

. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: One-Pot Synthesis of Thieno[2,3-b]pyridine-2-carbonitriles

A highly efficient method for generating fused bicyclic scaffolds[7].

Step-by-Step Methodology:

-

Thiolate Formation: Stir a mixture of the appropriate halopyridinyl ketone (1.0 eq) and

nonahydrate (1.1 eq) in Dimethylformamide (DMF) at 40–70 °C for 30–60 minutes[7].-

Causality:

acts as a highly nucleophilic sulfide source, displacing the activated halogen on the pyridine ring via

-

-

Alkylation: Cool the mixture to room temperature. Add 2-bromoacetonitrile (1.1 eq) and stir for 10–20 minutes[7].

-

Causality: The thiolate rapidly attacks the electrophilic carbon of 2-bromoacetonitrile, forming a thioether linkage.

-

Self-Validation Checkpoint: Aliquot NMR should confirm the disappearance of the free thiol proton and the appearance of the active methylene protons singlet (~4.0 ppm).

-

-

Intramolecular Cyclization: Cool the mixture to 0 °C. Carefully add Sodium Hydride (NaH, 60% in oil, 1.1 eq) and stir for 10-15 minutes[7].

-

Causality: NaH irreversibly deprotonates the highly acidic methylene group (flanked by sulfur and the nitrile). The resulting carbanion undergoes an intramolecular nucleophilic attack onto the adjacent ketone/carbonyl group, yielding the fused thieno[2,3-b]pyridine system. Temperature control (0 °C) is vital to prevent intermolecular polymerization of the nitrile.

-

-

Quench: Quench by the slow addition of water, precipitating the crude product, which is then filtered and recrystallized[7].

Conclusion & Future Perspectives

Pyridine-2-carbonitriles are far more than simple synthetic intermediates; they are highly programmable molecular chassis. By understanding the electronic causality of the cyano-pyridine relationship, medicinal chemists can leverage these building blocks to access complex, bioavailable architectures like thienopyridines and pyridin-2-ones. As drug discovery moves toward more complex, target-specific therapies (such as allosteric kinase inhibitors and novel antimicrobial agents), the robust, scalable, and self-validating synthetic integration of pyridine-2-carbonitriles will remain a critical asset in the pharmaceutical arsenal.

References

-

[1] Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem - NIH, National Institutes of Health (NIH). Available at:

-

[3] 5-Aminomethyl-pyridine-2-carbonitrile dihydrochloride, Chem-Impex. Available at:

-

[2] 6-Fluoropyridine-2-carbonitrile | CAS 3939-15-9, Ossila. Available at:

-

[7] SYNTHESIS OF 2-(3-IMINOISOINDOLIN-1-YLIDENE)CARBOXYLATE DERIVATIVES BY REACTIONS OF ESTER MAGNESIUM ENOLATES WITH PHTHALONITRIL, Semantic Scholar. Available at:

-

A Review on Medicinally Important Heterocyclic Compounds, Open Medicinal Chemistry Journal. Available at:

-

[5] Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines, JAPS Online. Available at:

-

[4] Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors, PubMed (NIH). Available at:

-

[6] WO2024251913A1 - Synthesis of enantioenriched 2-cyano pyridyl sulfoxides, Google Patents. Available at:

Sources

- 1. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. WO2024251913A1 - Synthesis of enantioenriched 2-cyano pyridyl sulfoxides - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: (R)-5-(1-Aminoethyl)picolinonitrile

This technical guide details the strategic synthesis, handling, and application of (R)-5-(1-Aminoethyl)picolinonitrile , a high-value chiral building block used in the development of next-generation kinase inhibitors (e.g., ALK, ROS1) and BACE inhibitors.

Strategic Synthesis and Application in Medicinal Chemistry[1]

Executive Summary

(R)-5-(1-Aminoethyl)picolinonitrile (CAS: 1243464-86-9 ) is a critical chiral intermediate featuring a 2-cyanopyridine core substituted with a chiral ethylamine at the 5-position.[1] This scaffold combines two essential pharmacophores:

-

The Picolinonitrile (2-CN-Pyridine): A versatile electrophile for heterocycle formation (e.g., pyrazolo[3,4-b]pyridines) or a direct "hinge-binder" in kinase domains where the nitrile forms hydrogen bonds with the backbone.[1]

-

The (R)-1-Aminoethyl Group: A chiral handle that mimics the methyl-benzylamine motif, restricting conformational freedom and improving selectivity in enzyme active sites.[1]

This guide outlines a scalable, self-validating synthesis route prioritizing biocatalytic transamination over traditional chemical resolution, ensuring enantiomeric excess (ee) >99% while preserving the labile nitrile group.

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | (R)-5-(1-Aminoethyl)picolinonitrile |

| CAS Number | 1243464-86-9 |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Chirality | (R)-Enantiomer |

| Precursor | 5-Acetylpicolinonitrile (CAS: 249583-84-4) |

| Storage | 2–8°C, Hygroscopic, store under Nitrogen |

| Stability | Nitrile is susceptible to hydrolysis at pH < 4 or pH > 9 |

Strategic Synthesis: The Biocatalytic Advantage[9]

Traditional synthesis of chiral pyridyl amines often relies on the resolution of racemates (50% max yield) or Ellman sulfinamide chemistry (expensive auxiliaries). For this specific building block, the nitrile moiety presents a stability challenge , as harsh acidic deprotection steps in chemical routes can hydrolyze the nitrile to a primary amide or carboxylic acid.

Recommendation: The Biocatalytic Transaminase (ATA) route is the superior method. It operates at neutral pH, protecting the nitrile, and delivers >99% ee in a single step.

Workflow Diagram

The following flowchart illustrates the conversion of 5-bromo-2-cyanopyridine to the final chiral amine.

Caption: Figure 1. Strategic synthesis workflow prioritizing nitrile stability via neutral-pH biocatalysis.

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor (5-Acetylpicolinonitrile)

Note: While commercial sources exist (CAS 249583-84-4), in-house synthesis ensures freshness, as the ketone can degrade.[1]

Method: Stille Coupling (High Reliability)[1]

-

Reagents: 5-Bromo-2-cyanopyridine (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Toluene.[1]

-

Procedure:

-

Charge a dry flask with 5-bromo-2-cyanopyridine and Pd catalyst under N₂.

-

Add toluene and the tin reagent. Reflux for 4–6 hours.[1]

-

Hydrolysis: Cool to room temperature. Add 1N HCl briefly (careful control required to avoid nitrile hydrolysis) or use mild acidic resin to hydrolyze the enol ether intermediate to the ketone.

-

Workup: Neutralize immediately with NaHCO₃.[1] Extract with EtOAc.[1][2]

-

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Checkpoint: Verify ketone peak by IR (approx. 1690 cm⁻¹) and Nitrile peak (2230 cm⁻¹).

Phase 2: Asymmetric Transamination (The Core Protocol)

This protocol uses an (R)-selective ω-transaminase (e.g., ATA-117 homolog or commercially available kits from Codexis/Johnson Matthey).[1]

Reagents:

-

Substrate: 5-Acetylpicolinonitrile (50 mM final conc.)[1]

-

Enzyme: (R)-Selective Transaminase (CDX-017 type or equivalent)[3]

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

-

Amine Donor: Isopropylamine (1 M, neutralized to pH 7.5)

-

Buffer: 100 mM Potassium Phosphate, pH 7.5

-

Co-solvent: DMSO (10% v/v) to improve solubility.

Step-by-Step Procedure:

-

Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5). Dissolve PLP to 1 mM.[1]

-

Donor Mix: Add Isopropylamine (1 M) and adjust pH back to 7.5 using concentrated HCl (exothermic; cool on ice). Crucial: High pH will degrade the enzyme and the nitrile.

-

Reaction Initiation:

-

Dissolve 5-Acetylpicolinonitrile in DMSO.

-

Add the DMSO solution to the buffer/amine mix.

-

Add the Transaminase enzyme powder (approx. 10–20 mg/mmol substrate).

-

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Monitoring: Check conversion by HPLC. The equilibrium is driven by the volatility of the co-product (acetone). If needed, apply a slight N₂ sweep to remove acetone.

-

Workup:

-

Acidify to pH 2–3 with 1N HCl to protonate the amine (product) and keep it in the aqueous phase.

-

Extract with MTBE to remove unreacted ketone (organic phase).

-

Basify the aqueous phase to pH 10 with NaOH (keep cold, <5 mins contact time to protect nitrile).

-

Extract rapidly with DCM or EtOAc.[1]

-

Dry over Na₂SO₄ and concentrate.[2]

-

Validation:

-

Yield: Expect 80–90%.

-

ee: >99% (determined by Chiral SFC).[4]

Quality Control & Chiral Analysis

To validate the (R)-enantiomer, use Supercritical Fluid Chromatography (SFC), which avoids the amine tailing often seen in normal-phase HPLC.

SFC Method Parameters:

-

Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

-

Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine) 85:15.[1]

-

Flow Rate: 3.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemate standard).[1]

Application in Drug Discovery

This building block is a "privileged structure" for kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the chiral amine directs the "tail" of the inhibitor into the solvent-exposed or back-pocket regions.

Mechanism of Action (Kinase Binding):

Caption: Figure 2. Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.[1]

References

-

Biocatalytic Synthesis of Chiral Amines

- Title: Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines.

- Source:ACS C

-

URL:[Link]

-

Precursor Synthesis (5-Acetylpicolinonitrile)

-

Transaminase Application in Drug Synthesis

-

Title: Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (Lorlatinib).[1]

- Source:Journal of Medicinal Chemistry, 2014. (Demonstrates the utility of chiral amino-pyridine/pyrazole motifs).

-

URL:[Link]

-

-

BACE Inhibitor Context

- Title: Iminothiadiazine dioxide compounds as BACE inhibitors (P

-

Source: Google Patents.[1]

- URL

Sources

- 1. 1824450-20-5|4-(1-Aminoethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 2. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

5-(1-Aminoethyl)pyridine-2-carbonitrile synonyms and IUPAC name

This in-depth technical guide details the chemical identity, synthesis, and application of 5-(1-Aminoethyl)pyridine-2-carbonitrile , a critical chiral building block in medicinal chemistry.

Executive Summary

5-(1-Aminoethyl)pyridine-2-carbonitrile (also known as 5-(1-aminoethyl)picolinonitrile ) is a functionalized pyridine scaffold featuring a chiral primary amine and an electron-withdrawing nitrile group. This bifunctional nature makes it a high-value intermediate in the synthesis of small-molecule inhibitors, particularly in oncology (e.g., kinase inhibitors) and CNS drug discovery. The presence of the chiral 1-aminoethyl group allows for the introduction of stereochemical complexity, often essential for optimizing ligand-target binding affinity.

Chemical Identity & Nomenclature

Core Identification

| Property | Detail |

| IUPAC Name | 5-(1-Aminoethyl)pyridine-2-carbonitrile |

| Common Synonyms | 5-(1-Aminoethyl)picolinonitrile; 1-(6-Cyanopyridin-3-yl)ethanamine; 5-(1-Aminoethyl)-2-cyanopyridine |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Chiral Center | C1 of the ethyl group (Positions R and S are distinct pharmacophores) |

| SMILES | CC(N)c1ccc(nc1)C#N |

| InChI Key | (Predicted) InChI=1S/C8H9N3/c1-6(9)7-2-3-8(5-10)11-4-7 |

Structural Analysis

-

Pyridine Ring: The electron-deficient heteroaromatic core serves as a bioisostere for phenyl rings, often improving metabolic stability and solubility.

-

2-Cyano Group: A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic attack but activates the C6 position for nucleophilic substitution (SNAr). It also serves as a hydrogen bond acceptor.

-

5-(1-Aminoethyl) Group: A chiral "handle" that projects the amine into a specific 3D vector, critical for interacting with residues in enzyme active sites (e.g., the hinge region of kinases).

Synthesis Methodologies

The synthesis of 5-(1-aminoethyl)pyridine-2-carbonitrile typically proceeds via the reductive amination of its ketone precursor, 5-acetylpyridine-2-carbonitrile (CAS 249583-84-4). This route allows for the introduction of chirality using asymmetric catalysts or chiral auxiliaries.

Primary Route: Asymmetric Reductive Amination

This protocol uses Ellman’s Sulfinamide to achieve high enantiomeric excess (ee).

Reagents & Conditions:

-

Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary).

-

Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄).

-

Reducing Agent: Sodium borohydride (NaBH₄) or L-Selectride.

-

Hydrolysis: HCl in Dioxane/Methanol.

Step-by-Step Protocol:

-

Condensation: Dissolve 5-acetylpyridine-2-carbonitrile (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) under N₂ atmosphere. Reflux for 12–24 h to form the N-sulfinyl ketimine.

-

Reduction: Cool the mixture to -48°C. Slowly add L-Selectride (or NaBH₄ for racemic) to selectively reduce the imine. The bulky auxiliary directs the hydride attack, determining the stereochemistry.

-

Workup: Quench with brine, filter through Celite, and extract with EtOAc.

-

Deprotection: Treat the resulting sulfinamide intermediate with 4M HCl in dioxane at 0°C for 1 h to cleave the chiral auxiliary.

-

Isolation: Basify to pH >10 with NaOH and extract the free amine (5-(1-aminoethyl)pyridine-2-carbonitrile) with DCM.

Alternative Route: From 5-Ethyl-2-cyanopyridine

For racemic synthesis or when the ketone is unavailable.

-

Radical Bromination: 5-Ethyl-2-cyanopyridine + NBS (N-bromosuccinimide) + AIBN (catalyst)

5-(1-Bromoethyl)pyridine-2-carbonitrile. -

Azide Displacement: Reaction with NaN₃ in DMF

5-(1-Azidoethyl)pyridine-2-carbonitrile. -

Staudinger Reduction: Reduction of the azide with PPh₃/H₂O to yield the primary amine.

Synthesis Workflow Diagram

Caption: Asymmetric synthesis pathway via Ellman's auxiliary to yield enantiopure 5-(1-aminoethyl)pyridine-2-carbonitrile.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 5-(1-aminoethyl)pyridine moiety is a privileged scaffold in kinase inhibition.

-

Binding Mode: The pyridine nitrogen often interacts with the hinge region of the kinase ATP-binding pocket (acceptor).

-

Solubility: The basic amine improves aqueous solubility and oral bioavailability.

-

Selectivity: The chiral methyl group can induce a conformational lock, fitting into hydrophobic sub-pockets (e.g., the gatekeeper region) to improve selectivity over homologous kinases.

IDH1/2 Inhibitor Relevance

While structurally distinct from Ivosidenib (which uses a 4-cyanopyridine-2-yl linkage), 5-substituted pyridine-2-carbonitriles are explored as next-generation inhibitors for isocitrate dehydrogenase (IDH) mutations. The nitrile group is crucial for metabolic stability and potential covalent interactions (reversible covalent targeting of cysteine residues).

Analytical Characterization

Researchers should expect the following spectral data for the free base:

| Method | Expected Signals (δ ppm / m/z) |

| ¹H NMR (400 MHz, CDCl₃) | 1.45 (d, 3H, CH₃), 1.80 (br s, 2H, NH₂), 4.25 (q, 1H, CH-N), 7.70 (d, 1H, Ar-H), 7.85 (dd, 1H, Ar-H), 8.65 (d, 1H, Ar-H adjacent to N). |

| ¹³C NMR (100 MHz) | 24.5 (CH₃), 51.0 (CH-NH₂), 117.0 (CN), 128.5 , 135.0 , 136.5 , 148.0 (Ar-C). |

| Mass Spectrometry (ESI) | [M+H]⁺ = 148.08 |

| IR Spectroscopy | 2230 cm⁻¹ (C≡N stretch, sharp), 3300-3400 cm⁻¹ (N-H stretch). |

Safety & Handling

-

Nitrile Toxicity: While aromatic nitriles are generally less toxic than aliphatic ones, they can still metabolize to release cyanide ions. Work in a well-ventilated fume hood.

-

Amine Hazards: Primary amines are corrosive and skin irritants. Wear appropriate PPE (gloves, goggles).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is sensitive to CO₂ (carbamate formation) and oxidation.

References

-

Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

-

ChemicalBook. (2025).[4] "5-Acetyl-2-cyanopyridine (CAS 249583-84-4) Product Entry."[1][2][3][4] Link

-

PubChem. (2025).[5] "Pyridine-2-carbonitrile Compound Summary." National Library of Medicine. Link

-

Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant AML." ACS Medicinal Chemistry Letters. (Context on cyanopyridine scaffolds in IDH inhibitors). Link

Sources

- 1. synchem.de [synchem.de]

- 2. 5-Acetyl-2-cyanopyridine suppliers & manufacturers in China [m.chemicalbook.com]

- 3. 5-Acetyl-2-cyanopyridine CAS#: 249583-84-4 [m.chemicalbook.com]

- 4. 5-Acetyl-2-cyanopyridine | 249583-84-4 [chemicalbook.com]

- 5. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of Aminoethyl Pyridines via Reductive Amination

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Scope

Aminoethyl pyridines—specifically 1-(pyridin-2-yl)ethan-1-amines and 2-(2-aminoethyl)pyridines—are highly privileged structural motifs in medicinal chemistry. They are frequently deployed as core scaffolds in the development of antimalarial agents, potent PfCDPK1 inhibitors [1], and advanced platinum-based metallodrugs[2].

The most robust, atom-economical method for constructing these secondary and tertiary amines is reductive amination . This convergent approach couples a pyridine-containing carbonyl (e.g., 2-acetylpyridine) with an amine, followed by in situ reduction. This application note provides a field-proven, self-validating protocol for the direct reductive amination of acetylpyridines, detailing the mechanistic causality behind reagent selection and critical troubleshooting steps for successful scale-up.

Mechanistic Insights & Reagent Selection (E-E-A-T)

The success of a direct reductive amination hinges entirely on the chemoselectivity of the reducing agent. The reductant must selectively attack the transient iminium ion without reducing the starting ketone into a secondary alcohol.

-

Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)? Historically, sodium cyanoborohydride (NaBH₃CN) was the standard; however, it poses severe toxicity risks due to the generation of hydrogen cyanide gas during aqueous workup [4]. NaBH(OAc)₃ has emerged as the definitive gold standard [3]. The electron-withdrawing acetoxy groups significantly dampen the nucleophilicity of the borohydride core. This ensures the reagent is mild enough to ignore the unprotonated 2-acetylpyridine, yet reactive enough to rapidly reduce the highly electrophilic protonated iminium intermediate [3].

-

The Role of Acetic Acid (AcOH): While aldehydes often react spontaneously, ketones like 2-acetylpyridine are sterically hindered and less electrophilic. The addition of 1.0 equivalent of glacial acetic acid is mandatory. AcOH serves a dual purpose: it catalyzes the dehydration of the hemiaminal intermediate to form the iminium ion, and it protonates the imine to activate it for hydride transfer.

Figure 1: Mechanistic pathway of the reductive amination of 2-acetylpyridine.

Quantitative Data: Reducing Agent Comparison

To assist drug development professionals in selecting the optimal route, the following table summarizes the performance metrics of various reductive amination strategies for acetylpyridine substrates.

| Reducing Agent | Selectivity (Iminium vs Carbonyl) | Toxicity / Safety Profile | Typical Yield | Optimal Reaction Conditions |

| NaBH₄ | Low | Low | 40–60% | Indirect (Pre-form imine in MeOH, then reduce) |

| NaBH₃CN | High | High (HCN gas risk) | 70–85% | Direct (pH 5–6, MeOH or THF solvent) |

| NaBH(OAc)₃ | Very High | Low | 85–98% | Direct (DCE solvent, 1–2 eq. AcOH) [3] |

| Ru(OAc)₂/H₂ | Very High (ee >94%) | Low | >95% | Direct (H₂ pressure, chiral catalyst) [5] |

Note: For projects requiring chiral 1-(pyridin-2-yl)ethan-1-amines, Direct Asymmetric Reductive Amination (DARA) using a Ru(OAc)₂{(S)-binap} catalyst under hydrogen pressure is the recommended alternative to hydride reagents [5].

Experimental Protocol: Direct Reductive Amination

Objective: Synthesis of N-benzyl-1-(pyridin-2-yl)ethan-1-amine from 2-acetylpyridine and benzylamine.

Reagents Required:

-

2-Acetylpyridine (1.0 eq, 10.0 mmol)

-

Benzylamine (1.05 eq, 10.5 mmol)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15.0 mmol)

-

Glacial Acetic Acid (1.0 eq, 10.0 mmol)

-

1,2-Dichloroethane (DCE), anhydrous (50 mL)

Step-by-Step Methodology

-

Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyridine (10.0 mmol) and benzylamine (10.5 mmol) in 50 mL of anhydrous DCE.

-

Acid Activation: Add glacial acetic acid (10.0 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to facilitate hemiaminal formation.

-

Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Add NaBH(OAc)₃ (15.0 mmol) portion-wise over 10–15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir under an inert nitrogen atmosphere for 12–16 hours.

-

Quench: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) dropwise until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography on silica gel. Use a gradient of 0–10% Methanol in DCM, heavily modified with 1% Triethylamine (Et₃N).

Figure 2: Step-by-step experimental workflow for direct reductive amination.

Self-Validating System & Troubleshooting

To ensure scientific integrity and high yields, incorporate the following validation checkpoints into your workflow:

-

Validation Checkpoint 1 (Pre-Reduction LC-MS): Before adding NaBH(OAc)₃, take a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe the mass of the iminium ion [M+H]+. If the unreacted ketone dominates, increase the AcOH catalyst to 1.5 eq to drive dehydration.

-

Validation Checkpoint 2 (Aqueous Quench pH): Aminoethyl pyridines contain highly basic nitrogens. During the NaHCO₃ quench (Step 5), verify that the aqueous phase has reached a pH of ≥ 8. Causality: If the solution remains acidic, the product will exist as a water-soluble ammonium salt, leading to near-zero recovery in the DCM organic phase.

-

Chromatographic Tailing Prevention: Pyridine rings interact strongly with the acidic silanol groups on standard silica gel, causing severe band broadening and product loss. Pre-treating the silica column with 1% Et₃N neutralizes these active sites, ensuring sharp elution peaks and maximizing isolated yield.

References

-

Title: Substituted imidazopyridazines are potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) Source: NIH / PMC URL: [Link]

-

Title: Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design Source: RSC Publishing URL: [Link]

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS) URL: [Link]

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

-

Title: Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines Source: Organic Letters (ACS) URL: [Link]

Comprehensive Application Note: Reaction Conditions for Coupling 5-(1-Aminoethyl)picolinonitrile

Executive Summary & Physicochemical Profiling

5-(1-Aminoethyl)picolinonitrile (CAS 1270361-28-8) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The molecule features two critical moieties:

-

A Primary Benzylic Amine: Situated on a secondary carbon, this amine is moderately sterically hindered but highly nucleophilic. If a specific enantiomer is utilized, maintaining stereochemical integrity during coupling is paramount.

-

A Picolinonitrile Core: The 2-cyanopyridine ring is strongly electron-withdrawing. The nitrile group is sensitive to harsh aqueous acids or strong nucleophilic bases (e.g., LiHMDS), which can cause unwanted hydrolysis or addition reactions.

As a Senior Application Scientist, the selection of coupling conditions for this substrate must balance the need to overcome the steric hindrance of the 1-aminoethyl group while preserving the sensitive nitrile functionality. This guide details the three most critical coupling modalities: Amide Bond Formation , Buchwald-Hartwig C-N Cross-Coupling , and Direct Reductive Amination .

Strategic Decision Matrix

The choice of reaction conditions is dictated by the target linkage. The following decision tree outlines the optimized pathways for functionalizing 5-(1-Aminoethyl)picolinonitrile.

Caption: Workflow decision matrix for coupling 5-(1-Aminoethyl)picolinonitrile based on target linkage.

Core Application 1: Amide Bond Formation (The Workhorse)

Causality & Mechanistic Logic

The direct condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, requiring activation of the carboxylic acid[1]. Because the primary amine of 5-(1-Aminoethyl)picolinonitrile is located on a secondary carbon, it exhibits moderate steric hindrance.

Standard carbodiimides like EDC/HOBt often result in sluggish reaction times and lower yields for hindered substrates[2]. Therefore, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the reagent of choice. HATU rapidly forms a highly reactive OAt-active ester, and the nitrogen atom in the HOAt ring accelerates the coupling step via neighboring group participation, effectively overcoming the steric bulk[1]. Furthermore, conducting the activation at 0 °C with the non-nucleophilic base DIPEA minimizes the risk of epimerization if a chiral variant of the amine is used[1].

Caption: Mechanistic sequence of HATU-mediated amide bond formation.

Self-Validating Protocol: HATU-Mediated Coupling

-

Pre-activation: In a flame-dried flask under inert atmosphere (N₂/Argon), dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Causality: Cooling prevents thermal degradation of the active ester and minimizes racemization. Stir for 15-30 minutes to ensure complete formation of the OAt-active ester[3].

-

Amine Coupling: Add 5-(1-Aminoethyl)picolinonitrile (1.1 equiv) to the pre-activated mixture. Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor via LC-MS until the active ester is consumed.

-

Self-Validating Workup: Dilute with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (3x). Causality: This specific wash is critical; it completely partitions the DMF into the aqueous phase, preventing solvent carryover[3]. Follow with saturated aqueous NaHCO₃ (removes unreacted acid) and 1N HCl (removes unreacted amine), then brine. Dry over Na₂SO₄ and concentrate.

Core Application 2: Buchwald-Hartwig C-N Cross-Coupling

Causality & Mechanistic Logic

Coupling the primary amine of 5-(1-Aminoethyl)picolinonitrile to an aryl halide via palladium catalysis requires careful ligand and base selection. The primary risk here is diarylation (over-coupling to form a tertiary amine) and catalyst poisoning by the picolinonitrile nitrogen[4].

To prevent this, BrettPhos or XPhos paired with a modern Palladium G3 precatalyst is highly recommended. BrettPhos is specifically designed to show excellent selectivity for primary over secondary amines, halting the reaction at the desired mono-arylated product[4]. Additionally, strong bases like NaOtBu can attack the nitrile group; thus, the milder inorganic base Cs₂CO₃ is strictly required to maintain chemoselectivity[4].

Self-Validating Protocol: Pd-Catalyzed Amination

-

Reagent Assembly: To an oven-dried reaction vial, add the aryl halide (1.0 mmol), 5-(1-Aminoethyl)picolinonitrile (1.2 mmol), XPhos Pd G3 precatalyst (2 mol%), BrettPhos ligand (2.4 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv)[4].

-

Degassing: Seal the vial with a PTFE septum. Evacuate and backfill with Argon three times. Causality: Oxygen rapidly decomposes the active Pd(0) species, leading to reaction stalling and black palladium precipitation[4].

-

Reaction: Add anhydrous, degassed Toluene (5 mL). Heat the mixture at 100 °C for 12-24 hours.

-

Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite, eluting with EtOAc. Causality: This filtration removes insoluble inorganic salts (Cs₂CO₃/CsX) and precipitated palladium black, protecting the silica column during subsequent purification.

Core Application 3: Direct Reductive Amination

Causality & Mechanistic Logic

To form a secondary alkyl amine, 5-(1-Aminoethyl)picolinonitrile can be reacted with an aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the optimal reducing agent. STAB exhibits profound chemoselectivity: the three electron-withdrawing acetoxy groups stabilize the B-H bond, making it too mild to reduce aldehydes or ketones directly, but reactive enough to reduce the more electrophilic iminium ion formed in situ[5].

Using 1,2-dichloroethane (DCE) as a solvent with a catalytic amount of acetic acid (AcOH) provides the ideal slightly acidic environment (pH ~4-5) to accelerate imine formation without hydrolyzing the picolinonitrile.

Self-Validating Protocol: STAB-Mediated Reductive Amination

-

Imine Formation: Dissolve the aldehyde/ketone (1.0 equiv) and 5-(1-Aminoethyl)picolinonitrile (1.05 equiv) in anhydrous DCE (0.2 M). Add glacial Acetic Acid (1.0 equiv). Stir at room temperature for 1-2 hours. Causality: Pre-stirring allows the sterically hindered benzylic amine to fully condense into the imine before the reducing agent is introduced, maximizing yield.

-

Reduction: Add NaBH(OAc)₃ (1.4 equiv) in portions. Stir at room temperature for 4-12 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Causality: Basification neutralizes the acetic acid and destroys excess borohydride, ensuring the final amine product is in its free-base form for efficient extraction into the organic (DCM or EtOAc) layer.

Quantitative Data & Reagent Comparison

The following table summarizes the expected performance metrics for the various coupling strategies applied to 5-(1-Aminoethyl)picolinonitrile.

| Coupling Method | Reagents | Solvent | Base / Additive | Typical Yield | Epimerization Risk | Reaction Time |

| Amide Formation (High Sterics) | HATU | DMF | DIPEA | 85-95% | Low | 1-4 h |

| Amide Formation (Standard) | EDC·HCl / HOBt | DCM/DMF | DIPEA | 60-75% | Moderate | 12-18 h |

| C-N Cross-Coupling | XPhos Pd G3 / BrettPhos | Toluene | Cs₂CO₃ | 75-90% | N/A | 12-24 h |

| Reductive Amination | NaBH(OAc)₃ | DCE | AcOH (1 eq) | 80-95% | Low | 4-12 h |

References

-

Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. 3

-

Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. 1

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org.

-

A J C - Asian Publication Corporation - Asianpubs.org. 2

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - ACS Omega. 5

-

Optimization of Buchwald-Hartwig amination conditions - Benchchem. 4

Sources

Application Note: Synthesis and Validation of Pyridine-2-Carbonitrile Scaffolds in Kinase Inhibitor Discovery

Introduction and Mechanistic Rationale

The development of highly selective protein kinase inhibitors is a cornerstone of modern targeted oncology and immunotherapy. Among the myriad of pharmacophores explored, the pyridine-2-carbonitrile scaffold—and its downstream derivatives, particularly pyridine-2-carboxamides and fused pyridothienopyrimidines—has emerged as a "privileged structure" in medicinal chemistry[1].

The utility of the pyridine-2-carbonitrile moiety lies in its dual nature:

-

Bioisosterism & Hinge Binding: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Cys94 in HPK1 or Glu121 in Pim-1)[2].

-

Synthetic Versatility: The highly electrophilic C2-carbonitrile group serves as an ideal synthetic handle. It can be subjected to controlled alkaline hydrolysis to yield primary carboxamides, or it can undergo cyclocondensation to form rigidified tricyclic systems. This structural rigidification restricts rotational degrees of freedom, significantly lowering the entropic penalty upon target binding and orienting hydrogen-bond donors (like amidic carbonyls) precisely toward active site residues such as Lys67[2].

Recent breakthroughs have utilized this scaffold to develop potent inhibitors against Hematopoietic Progenitor Kinase 1 (HPK1) for T-cell activation[3], Provirus Integration in Maloney (Pim-1) kinases for cancer stem cell targeting[4], and Vaccinia-related kinases (VRK1/2)[5].

Quantitative Performance of Pyridine-Based Inhibitors

To illustrate the structure-activity relationship (SAR) impact of the pyridine-2-carbonitrile derived scaffolds, the following table summarizes the in vitro efficacy and selectivity profiles of representative compounds synthesized from this core.

| Compound ID / Derivative | Target Kinase | IC₅₀ Value | Selectivity Profile | Primary Indication |

| Compound 19 (Pyridine-2-carboxamide) | HPK1 | < 10 nM | >637-fold vs GCK-like; >1022-fold vs LCK | Colorectal Cancer / Immunotherapy |

| Compound 7a (Pyridothienopyrimidinone) | Pim-1 | 1.18 µM | Selective over Pim-2 (due to ATP Km differences) | Hematological Cancers |

| Compound 6c (Pyridothienopyrimidinone) | Pim-1 | 4.62 µM | Moderate pan-Pim activity | Solid Tumors |

| Compound 26 (Aminopyridine derivative) | VRK1 | 150 nM | S(50%) = 0.04 across 48 human kinases | Neurological / Cell Division |

Data derived from validated biochemical assays[3][4][5].

Synthetic Workflows and Protocols

The following protocols detail the transformation of the pyridine-2-carbonitrile scaffold into active kinase inhibitors. These methods are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity before proceeding to biological evaluation.

Protocol A: Controlled Alkaline Hydrolysis to Pyridine-2-Carboxamides

Causality: Converting the carbonitrile to a carboxamide is critical for establishing the hydrogen-bond donor/acceptor pair required for hinge region interaction. 5% ethanolic KOH is utilized instead of aqueous NaOH to maintain the solubility of the organic nitrile while preventing over-hydrolysis to the inactive picolinic acid derivative[4].

Step-by-Step Methodology:

-

Initialization: Suspend 3.5 mmol of the substituted pyridine-2-carbonitrile precursor in 20 mL of a 5% ethanolic KOH solution (1 g KOH dissolved in 20 mL absolute ethanol).

-

Reaction: Heat the mixture under continuous reflux for exactly 3 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) until the starting material spot disappears.

-

Precipitation: Cool the reaction vessel to room temperature (20-25°C) and dilute slowly with 100 mL of ice-cold deionized water to induce precipitation.

-

Isolation: Filter the resulting solid under a vacuum. Wash the filter cake with cold water (3 x 15 mL) to remove residual KOH.

-

Validation Checkpoint (FT-IR): Dry the solid and perform FT-IR spectroscopy. The successful conversion is self-validated by the disappearance of the sharp C≡N stretching band (~2200 cm⁻¹) and the appearance of a strong C=O amide band at 1666 cm⁻¹ and forked NH₂ bands at 3464–3267 cm⁻¹[4].

Protocol B: Cyclocondensation to Fused Pyridothienopyrimidin-4-ones

Causality: To target Pim-1 effectively, the flexible carboxamide must be rigidified. Acid-catalyzed condensation with a 2-substituted benzaldehyde forms an intermediate Schiff base, which subsequently cyclizes and oxidizes in situ to form the planar, ATP-competitive tricyclic core[2].

Step-by-Step Methodology:

-

Reagent Assembly: In a 50 mL round-bottom flask, combine 2.0 mmol of the synthesized pyridine-2-carboxamide with 2.0 mmol of the desired 2-substituted benzaldehyde (e.g., 2-chlorobenzaldehyde for Compound 7a).

-

Catalysis: Dissolve the mixture in 5 mL of anhydrous N,N-Dimethylformamide (DMF) and add 0.5 mL of concentrated HCl (37%) dropwise. Note: The HCl acts as a dual catalyst for imine formation and subsequent cyclization.

-

Reflux: Heat the mixture under reflux (approx. 150°C) for 12 hours under an inert argon atmosphere to prevent premature oxidative degradation.

-

Workup: Cool the dark mixture to room temperature and pour it over 50 g of crushed ice. Stir vigorously until a fine precipitate forms.

-

Purification: Filter the solid, dry under a vacuum, and recrystallize from hot ethanol to yield the pure kinase inhibitor[4].

Workflow: Transformation of pyridine-2-carbonitrile into rigidified kinase inhibitors.

Biological Validation: In Vitro Kinase Inhibition Assay

To establish the trustworthiness of the synthesized compounds, their inhibitory potency must be quantified using a self-validating luminescent assay (e.g., ADP-Glo™)[1].

Protocol C: Luminescent Kinase Activity Assay

Causality: This assay measures the depletion of ATP and the generation of ADP. By coupling ADP generation to a luciferase reaction, the luminescent signal becomes directly proportional to kinase activity. A decrease in signal indicates successful kinase inhibition.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 1 µL of each concentration to a 384-well low-volume white microplate.

-

Enzyme Addition: Add 2 µL of the purified target kinase (e.g., HPK1 or Pim-1) diluted in Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

-

Reaction Initiation: Add 2 µL of a substrate/ATP mix (concentration set at the predetermined Km for ATP to ensure competitive inhibition kinetics). Incubate at 25°C for 60 minutes.

-

Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence. Incubate for 30 minutes[1].

-

Data Analysis & Self-Validation: Read luminescence on a microplate reader.

-

Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control) wells. A Z'-factor > 0.5 validates the assay's robustness. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

-

HPK1 signaling pathway and the restorative effect of pyridine-based inhibitors.

Conclusion

The strategic utilization of the pyridine-2-carbonitrile scaffold allows for the precise engineering of kinase inhibitors with tunable physicochemical properties and high target selectivity. By employing controlled synthetic workflows—from alkaline hydrolysis to rigidifying cyclocondensations—researchers can systematically navigate the structure-activity landscape. Rigorous, self-validating biochemical assays ensure that the resulting compounds, such as the highly selective HPK1 and Pim-1 inhibitors, meet the stringent criteria required for advancement in the preclinical drug development pipeline.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

Protecting group strategies for 1-aminoethyl pyridine derivatives

Application Note: Protecting Group Strategies for 1-Aminoethyl Pyridine Derivatives

Abstract & Strategic Scope

The protection of 1-aminoethyl pyridine derivatives presents a unique set of challenges compared to standard benzylamines. The primary difficulty arises from the "Chelation Trap" : the proximity of the electron-rich aliphatic amine and the pyridine nitrogen allows for the formation of stable 5-membered bidentate chelate rings with transition metals. This phenomenon frequently poisons catalysts (Pd, Pt, Rh) used in downstream cross-coupling or hydrogenation reactions.[1]

This guide details field-proven protocols for masking the 1-aminoethyl moiety. Unlike standard textbook procedures, these workflows are optimized to address:

-

Catalyst Poisoning: Selecting groups that sterically disrupt metal coordination.

-

Solubility Management: Handling the amphiphilic nature of pyridine bases during aqueous workups.

-

Enantiomeric Integrity: Preserving the chiral center at the

-position.

Strategic Analysis: The Chelation Trap

Before selecting a reagent, one must understand the failure mode of unprotected substrates. In reactions like Suzuki-Miyaura coupling or Hydrogenation, the 1-aminoethyl pyridine motif acts as a bidentate ligand.

Mechanism of Failure:

The aliphatic amine (

The Solution: Bulky carbamates (Boc, Cbz) are preferred over simple acyl groups (Acetyl) because the steric bulk of the tert-butyl or benzyl moiety forces the carbamate nitrogen to rotate away from the pyridine ring, physically preventing the formation of the 5-membered chelate.

Decision Matrix: Selecting the Right Group

Figure 1: Decision matrix for selecting protecting groups based on downstream chemical compatibility. Note that Boc is generally preferred for metal-catalyzed steps due to superior steric shielding.

Protocol A: Boc Protection (The Gold Standard)

Rationale: The tert-butoxycarbonyl (Boc) group is the most robust choice for preventing catalyst poisoning. Its bulk effectively shuts down N,N-chelation.

Substrate: 1-(pyridin-2-yl)ethanamine (and isomers).

Reagents: Di-tert-butyl dicarbonate (

Step-by-Step Methodology

-

Setup: In a round-bottom flask, dissolve 1-aminoethyl pyridine (1.0 equiv) in Dichloromethane (DCM) [0.5 M concentration].

-

Note: DCM is preferred over THF for ease of the specific "Acid-Base Swing" workup described below.

-

-

Base Addition: Add

(1.2 equiv).-

Expert Insight: While the aliphatic amine is nucleophilic enough to react without base, the pyridine ring can act as a proton shuttle. Adding

ensures the reaction goes to completion and scavenges the liberated

-

-

Reagent Addition: Cool to 0°C. Add

(1.1 equiv) dropwise (dissolved in minimal DCM if solid). -

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple/red, Boc-protected is faint/invisible or UV active).

The "Acid-Base Swing" Purification (Self-Validating)

Standard aqueous washes often fail because the pyridine ring makes the product amphiphilic. Use this purification logic instead:

-

Evaporation: Remove DCM and excess

via rotary evaporation. Redissolve residue in Ethyl Acetate (EtOAc). -

Acid Extraction (The Trap): Extract the organic layer with 0.5 M Citric Acid (aq) (2 x volumes).

-

Basification (The Release): Cool the aqueous layer to 0°C. Basify carefully with 2M NaOH or saturated

until pH > 9.-

Observation: The product will crash out as an oil or white solid.

-

-

Final Extraction: Extract the aqueous mixture with DCM (3x). Dry over

and concentrate.-

Result: High purity (>95%) material usually requiring no chromatography.

-

Protocol B: Cbz Protection (Orthogonal Strategy)

Rationale: Used when the final deprotection must occur under neutral conditions (hydrogenolysis) or when the molecule contains acid-sensitive groups (e.g., acetals).

Reagents: Benzyl chloroformate (Cbz-Cl),

Step-by-Step Methodology

-

Schotten-Baumann Setup: Dissolve the amine (1.0 equiv) in a 1:1 mixture of Water and 1,4-Dioxane. Add solid

(2.0 equiv).-

Why Biphasic? This system scavenges the HCl byproduct immediately in the aqueous phase, preventing the protonation of the pyridine ring which would deactivate the nucleophile.

-

-

Addition: Cool to 0°C. Add Cbz-Cl (1.1 equiv) dropwise over 20 minutes.

-

Reaction: Stir vigorously at RT for 3 hours.

-

Workup:

Protocol C: Deprotection & Handling

Deprotection of Boc (Acidolysis)

Challenge: The product is a pyridinium salt.[6]

-

Dissolve Boc-substrate in DCM.[4]

-

Add TFA (10-20% v/v). Stir 1-2 hours.

-

Critical Step: Evaporate TFA completely (azeotrope with Toluene 3x).

-

Free-Basing: If the free base is needed, use an ion-exchange resin (e.g., Dowex 1x8 OH- form) in Methanol. Avoid liquid base extraction if the product is small/polar, as it will stay in the water.

Deprotection of Cbz (The "Poisoned" Hydrogenation)

Challenge: Pyridine poisons Pd/C, stalling standard hydrogenolysis. Solution:Acidic Hydrogenation.

-

Dissolve Cbz-substrate in MeOH.[7]

-

Add 1.0 equiv of HCl (e.g., 1.25M HCl in MeOH).

-

Add Pd/C (10 wt%). Hydrogenate at 1-3 atm

. -

Filter catalyst. Neutralize filtrate with weak base resin or

.

Visualizing the Workflow

Boc Protection & Purification Logic

Figure 2: The "Acid-Base Swing" purification workflow. This method leverages the basicity of the pyridine ring to separate the product from neutral impurities without chromatography.

Troubleshooting & Data Summary

Table 1: Comparative Analysis of Protecting Groups for Pyridyl-Amines

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| Install Conditions | Mild (Base/DCM) | Schotten-Baumann (Aq/Org) | Mild (Base/Dioxane) |

| Stability | High (pH 1-12) | High (pH 1-12) | Low in Base (pH > 9) |

| Metal Coordination | Excellent Blocking (Bulky) | Good Blocking | Good Blocking |

| Deprotection | Acid (TFA/HCl) | Base (Piperidine) | |

| Primary Risk | Acidic workup loss | Catalyst poisoning during removal | Solubility issues (Fmoc is lipophilic) |

Common Failure Modes:

-

Racemization: Avoid strong bases (NaH, KOH) during protection. The benzylic-like proton on the ethyl group is slightly acidic. The protocols above use weak bases (

) which preserve enantiopurity. -

Low Yield in Hydrogenation: If Cbz removal stalls, switch to Transfer Hydrogenation using Ammonium Formate and Pd/C in refluxing Methanol. The excess ammonia/formate helps displace the pyridine from the catalyst surface.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.

-

Catalyst Poisoning in Palladium-Catalyzed Reactions . BenchChem Technical Support. (2025).[1][4][8][9] Mechanisms of Catalyst Poisoning in Cross-Coupling.

-

Selective Protection of Amines . Organic Chemistry Portal. Boc-Protected Amino Groups.

-

Purification of Aminopyridines . National Institutes of Health (PubMed). Cation-exchange chromatography for aminopyridine derivatives.

-

Cbz Deprotection Strategies . Master Organic Chemistry. Installation and Removal of the Cbz Group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

Application Note: Asymmetric Synthesis of (S)-5-(1-Aminoethyl)pyridine-2-carbonitrile

Executive Summary & Strategic Context

The enantiopure 1-arylethylamine motif is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, GPCR modulators, and epigenetic target ligands. Specifically, (S)-5-(1-aminoethyl)pyridine-2-carbonitrile is a high-value chiral building block. The electron-deficient cyanopyridine ring offers high metabolic stability and provides multiple vectors for late-stage functionalization (e.g., nitrile hydrolysis, tetrazole formation, or cross-coupling).

Achieving high enantiomeric excess (ee >99%) for this scaffold is challenging via traditional kinetic resolution methods due to inherent yield attrition (maximum 50% theoretical yield). Consequently, direct asymmetric synthesis is the industry standard. This guide details two field-proven, self-validating methodologies: a highly scalable Biocatalytic Transamination (ideal for process chemistry) and a versatile Ellman’s Auxiliary-Mediated Reductive Amination (ideal for rapid medicinal chemistry access).

Route A: Biocatalytic Asymmetric Transamination (Process Scale)

Mechanistic Causality & Experimental Design

Biocatalysis represents a green, highly selective alternative to transition-metal asymmetric hydrogenation. Engineered

Causality behind experimental choices:

-

Co-solvent Selection (10% DMSO): 5-acetylpyridine-2-carbonitrile is highly crystalline and has poor aqueous solubility. Without DMSO, the reaction operates in a biphasic suspension, leading to mass transfer limitations and incomplete conversion. Modern engineered transaminases are evolved to tolerate up to 15% organic co-solvents without unfolding .

-

Amine Donor Excess: The transamination is a reversible equilibrium. By using a 20-fold excess of isopropylamine (IPA), Le Chatelier's principle drives the reaction to completion. The byproduct, acetone, is highly volatile and can be actively swept from the headspace to further pull the equilibrium forward.

Optimization Data

Table 1: Amine Donor & Co-solvent Optimization for

| Amine Donor | Equivalents | Co-solvent | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| L-Alanine | 5 | None | 42% | >99% |

| Isopropylamine | 10 | 10% DMSO | 89% | >99% |

| Isopropylamine | 20 | 10% DMSO | >98% | >99% |

Step-by-Step Protocol: Biocatalytic Transamination

This protocol is designed as a self-validating system.

-

Preparation of Buffer: Dissolve PLP (1.0 mM) and isopropylamine (1.0 M) in 100 mM sodium phosphate buffer. Adjust the pH to 7.5 using 6M HCl. (Note: PLP is light-sensitive; wrap the flask in foil).

-

Substrate Addition: Dissolve 5-acetylpyridine-2-carbonitrile (50 mM final concentration) in DMSO. Add this dropwise to the buffer solution to achieve a final DMSO concentration of 10% v/v.

-

Enzyme Loading: Add the engineered (S)-selective

-transaminase (e.g., ATA-117 variant, 2.0 g/L). -

Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24 hours.

-

PROTOCOL CHECKPOINT (Self-Validation): Before quenching, sample 10 µL of the reaction mixture, dilute in 990 µL MeCN, and analyze via LC-MS. The protocol is validated only if the ketone peak (m/z 147.05) is <2% relative to the amine peak (m/z 148.08). If conversion is incomplete, do not proceed; unreacted ketone will complicate downstream crystallization and artificially lower the isolated yield.

-

Workup: Adjust the pH of the aqueous phase to 11.0 using 2M NaOH to deprotonate the product amine. Extract with Ethyl Acetate (3 x 1 Vol). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (S)-amine.

Catalytic cycle of PLP-dependent ω-transaminase yielding the (S)-amine.

Route B: Ellman’s Auxiliary-Mediated Reductive Amination (Discovery Scale)

Mechanistic Causality & Experimental Design

For rapid access to chiral amines without the need for enzyme screening, the use of (S)-(-)-tert-butanesulfinamide (Ellman's auxiliary) is the gold standard .

Causality behind experimental choices:

-

Lewis Acid Selection (Ti(OEt)₄): The electron-withdrawing cyanopyridine ring severely deactivates the ketone toward nucleophilic attack. Weaker Lewis acids (like MgSO₄) fail to drive the condensation. Ti(OEt)₄ provides robust electrophilic activation while simultaneously scavenging the generated water to prevent reversible hydrolysis.

-

Temperature Control during Reduction (-50 °C): The diastereoselectivity of the NaBH₄ reduction relies on a rigid, non-chelating open transition state. The bulky tert-butyl group blocks the Si-face of the imine. Lowering the temperature to -50 °C maximizes this steric differentiation, ensuring hydride attack exclusively from the Re-face to yield the (S,S)-diastereomer .

Optimization Data

Table 2: Reducing Agent Screening for Sulfinyl Ketimine

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| NaBH₄ | THF/H₂O | 0 | 75% | 85:15 |

| NaBH₄ | THF | -50 | 88% | 96:4 |

| L-Selectride | THF | -78 | 91% | >98:2 |

(Note: While L-Selectride offers superior d.r., NaBH₄ at -50 °C is selected for the protocol due to its optimal balance of cost, safety, and highly acceptable >95:5 d.r. profile).

Step-by-Step Protocol: Ellman Synthesis

This protocol is designed as a self-validating system.

-

Condensation: To a solution of 5-acetylpyridine-2-carbonitrile (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M), add Ti(OEt)₄ (2.0 eq) at room temperature. Heat the reaction to 70 °C for 12 hours under N₂.

-

PROTOCOL CHECKPOINT (Self-Validation 1): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction must show complete consumption of the ketone before proceeding. Unreacted ketone will be reduced to racemic alcohol in the next step, complicating purification. Once complete, cool to room temperature and pour into an equal volume of brine to precipitate TiO₂. Filter through Celite, extract with EtOAc, and concentrate to isolate the pure sulfinyl ketimine.

-

Reduction: Dissolve the ketimine in anhydrous THF (0.2 M) and cool to -50 °C using a dry ice/acetone bath. Add NaBH₄ (3.0 eq) in one portion. Stir for 4 hours, allowing the temperature to slowly rise to -20 °C.

-